5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, carboxylic acids, and various heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and disrupt cellular processes makes it a candidate for drug development .
Industry
In industry, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and effectiveness in controlling pests make it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-Chloro-1-vinyl-1H-pyrazoles: These compounds have similar structural features but differ in their substituents, leading to variations in reactivity and applications.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-yl derivatives: These derivatives are used in the synthesis of pharmaceuticals and agrochemicals, similar to 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and nitrile group make it particularly reactive and versatile for various applications .
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSTWYHZMFJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543223 |
Source
|
Record name | 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102996-32-7 |
Source
|
Record name | 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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